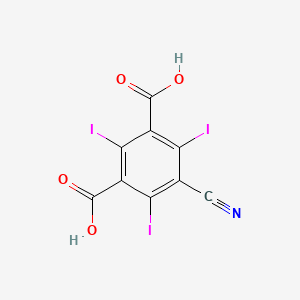

5-Cyano-2,4,6-triiodoisophthalic acid

Cat. No. B8761114

M. Wt: 568.83 g/mol

InChI Key: DAMMTPUDAGMEIL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05047228

Procedure details

112 g of 5-amino-2,4,6-triiodoisophthalic acid is suspended in 1100 ml of water and dissolved by adding 10 g of sodium hydroxide. The solution is then cooled to 0° C. after adjusting same to pH 2.5 with sulfuric acid, and, under cooling, a solution of 20 g of sodium nitrite in 60 ml of water is added dropwise, the reaction temperature being maintained at 0-5° C. Then the pH value of the reaction mixture is again adjusted to 2.5 by the dropwise addition of dilute sulfuric acid, and the mixture is stirred under ice cooling for one to two hours. The thus-obtained precipitate is dissolved by gradual dropwise addition of dilute sodium hydroxide solution at pH 4.5. Subsequently the neutralized diazonium salt solution is poured into a solution of 99 g of copper(I) chloride and 172 g of potassium cyanide in 800 ml of water, heated to 30° C.; during this step, strong frothing occurs. The mixture is stirred for 15 minutes at 30° C. The reaction mixture is then acidified with dilute sulfuric acid to pH 2.8-3, and the precipitated copper salt is vacuum-filtered. The filtered solution is then brought to pH 0.5-1 by the further addition of dilute sulfuric acid. The thus-produced precipitate is vacuum-filtered after stirring for several hours in an ice bath, washed with water, and dried at 50° C. For purifying purposes, the crude product is suspended in 400 ml of water, dissolved by adding sodium hydroxide solution, the solution treated for 30 minutes with 10 g of active carbon, and the filtered solution is combined with an excess of a mineral acid. After stirring for several hours in an ice bath, the precipitate is vacuum-filtered, washed with water, and dried at 50° C., thus obtaining 89 g (78% of theory) of 5-cyano-2,4,6-triiodoisophthalic acid as a white powder, having a decomposition point of above 300° C.

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

copper(I) chloride

Quantity

99 g

Type

catalyst

Reaction Step Eight

Yield

78%

Identifiers

|

REACTION_CXSMILES

|

N[C:2]1[C:3]([I:16])=[C:4]([C:13]([OH:15])=[O:14])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7]([OH:9])=[O:8].[OH-].[Na+].S(=O)(=O)(O)O.N([O-])=O.[Na+].[C-:28]#[N:29].[K+]>O.[Cu]Cl>[C:28]([C:2]1[C:3]([I:16])=[C:4]([C:13]([OH:15])=[O:14])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7]([OH:9])=[O:8])#[N:29] |f:1.2,4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

112 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=C(C(=C(C(=O)O)C1I)I)C(=O)O)I

|

Step Two

|

Name

|

|

|

Quantity

|

1100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eight

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

172 g

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[K+]

|

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

copper(I) chloride

|

|

Quantity

|

99 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred under ice cooling for one to two hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction temperature being maintained at 0-5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 30° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred for 15 minutes at 30° C

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitated copper salt is vacuum-filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtered solution is then brought to pH 0.5-1 by the further addition of dilute sulfuric acid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The thus-produced precipitate is vacuum-filtered

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

after stirring for several hours in an ice bath

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

For purifying purposes

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding sodium hydroxide solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution treated for 30 minutes with 10 g of active carbon

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for several hours in an ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitate is vacuum-filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C=1C(=C(C(=C(C(=O)O)C1I)I)C(=O)O)I

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 89 g | |

| YIELD: PERCENTYIELD | 78% | |

| YIELD: CALCULATEDPERCENTYIELD | 78.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |